Guanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER

SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER

2.08 mg/mL at 37 °C

Synonyms

Canonical SMILES

Understanding DNA and RNA Structure and Function

Guanine pairs with cytosine through hydrogen bonds, forming one of the fundamental base pairs in DNA and RNA. Studying guanine's interactions with other nucleobases helps researchers understand the structure and stability of these genetic molecules [National Center for Biotechnology Information (.gov) ]. This knowledge is essential for deciphering genetic information and various biological processes.

Investigating Gene Expression and Regulation

Guanine modifications can influence gene expression. Researchers use techniques to study how methylation or other changes on guanine within DNA can activate or silence genes [ScienceDirect (.com) ]. This research holds promise for understanding gene regulation in development, disease, and potential therapeutic applications.

Exploring Guanine-Based Biosensors

Guanine's unique properties allow scientists to develop biosensors for detecting specific molecules. By engineering interactions between guanine and target molecules, researchers can create sensors for medical diagnostics, environmental monitoring, or biosecurity applications [Royal Society of Chemistry ].

Unveiling Guanine's Role in Cellular Processes

Beyond its role in DNA and RNA, guanine is involved in various cellular processes. Scientists are investigating its role in energy transfer, cell signaling, and even DNA repair mechanisms [ResearchGate ]. Understanding these functions can provide insights into cellular health and potential therapeutic targets.

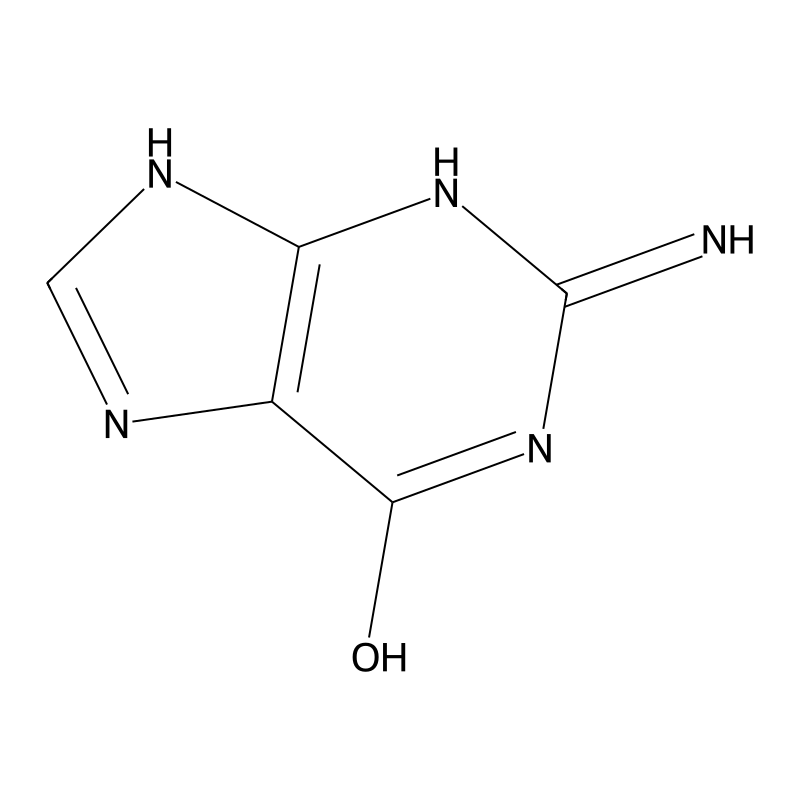

Guanine is an organic compound classified as a purine base, integral to the structure of nucleic acids such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Its chemical formula is , with a molecular weight of 151.13 g/mol. Guanine features a bicyclic structure composed of a fused imidazole and pyrimidine ring, characterized by a 6-oxo substituent. It exists in two tautomeric forms: a predominant keto form and a less common enol form. Guanine plays a critical role in genetic encoding, pairing with cytosine through three hydrogen bonds, which enhances the stability of nucleic acid structures .

Guanine's primary function lies in its role within nucleic acids. In DNA, the specific sequence of guanine paired with cytosine (G-C) encodes genetic information. This sequence dictates the production of proteins, which are essential for cellular function and organism development. Additionally, guanine plays a role in RNA, a molecule involved in protein synthesis. Here, guanine pairs with uracil (U) and contributes to the various functions of RNA molecules [].

- Hydrolysis: In strong acidic conditions, guanine hydrolyzes into ammonia, glycine, carbon monoxide, and carbon dioxide.

- Oxidation: Guanine is more susceptible to oxidation compared to other purines like adenine.

- Formation of Derivatives: Guanine can react with formic acid to produce derivatives such as 2,4-diamino-5-formylamino-6-hydroxypyrimidine, which can further be converted back to guanine .

Guanine is essential for various biological processes:

- Nucleotide Synthesis: It serves as a precursor for the synthesis of guanosine triphosphate (GTP), a vital energy carrier in cells.

- Signal Transduction: GTP acts as a signaling molecule in cellular processes.

- Genetic Information Storage: As one of the four primary nucleobases in DNA and RNA, guanine contributes to the encoding of genetic information.

- Antiviral Activity: Guanine derivatives are used in antiviral medications, such as acyclovir, which targets viral infections .

Several methods exist for synthesizing guanine:

- One-Pot Synthesis: This method involves reacting guanidine nitrate with ethyl cyanoacetate in formamide under controlled conditions to yield guanine directly. The process includes cyclization and subsequent reactions to ensure high yield and purity .

- Thermal Decomposition: Heating ammonium cyanide at specific temperatures can yield trace amounts of guanine, suggesting its potential formation in primitive Earth conditions .

- Fischer-Tropsch Method: This involves heating a mixture of hydrogen, carbon monoxide, and ammonia under specific conditions to produce various nitrogenous bases, including guanine .

- Modification of Precursor Compounds: Starting from 2,4-diamino-5-formylamino-6-hydroxypyrimidine, guanine can be synthesized through thermal treatment with formic acid .

Guanine has diverse applications across various fields:

- Pharmaceuticals: It is crucial in the synthesis of antiviral drugs.

- Cosmetics: Crystallized guanine is used for its shimmering properties in products like eye shadows and nail paints.

- Biotechnology: Guanine modifications are studied for their implications in oligonucleotide synthesis and gene therapy .

Research indicates that guanine bases are sensitive to modifications during oligonucleotide synthesis. These modifications can alter their reactivity and stability. For instance:

- Modified guanine bases exhibit different reactivity profiles compared to unmodified bases during chemical sequencing processes.

- Enzymatic detection methods have been developed to identify bulky modifications at guanine residues within synthetic DNA .

Guanine shares structural similarities with other purine bases but has unique features that distinguish it:

| Compound | Structure Type | Key Features |

|---|---|---|

| Adenine | Purine | Contains an amino group at C6; pairs with thymine or uracil. |

| Cytosine | Pyrimidine | Has an amino group at C4; pairs with guanine. |

| Uracil | Pyrimidine | Only found in RNA; pairs with adenine. |

| Hypoxanthine | Purine | A derivative of adenine; lacks the amino group at C6. |

Guanine's unique ability to form three hydrogen bonds with cytosine distinguishes it from other nucleobases, enhancing the stability of DNA and RNA structures .

De Novo Guanine Biosynthesis

De novo guanine biosynthesis represents an evolutionarily conserved pathway that creates sufficient nucleotides to support fundamental cellular processes including deoxyribonucleic acid replication, transcription, and translation [1]. This complex biochemical pathway involves the sequential assembly of the purine ring system from simple precursor molecules, ultimately leading to the formation of guanosine monophosphate [2].

The de novo pathway begins with the conversion of ribose-5-phosphate to phosphoribosyl pyrophosphate by phosphoribosyl pyrophosphate synthetase [5]. This high-energy activated form serves as the foundation for purine nucleotide synthesis [7]. The committed step involves the reaction of phosphoribosyl pyrophosphate with glutamine and water to form 5-phosphoribosylamine, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase [5].

Table 1: De Novo Guanine Biosynthesis Pathway - Inosine Monophosphate Formation

| Step | Reaction | Enzyme | Substrates | Products |

|---|---|---|---|---|

| 1 | Ribose-5-phosphate to Phosphoribosyl pyrophosphate | Phosphoribosyl pyrophosphate synthetase | Ribose-5-phosphate, Adenosine triphosphate | Phosphoribosyl pyrophosphate, Adenosine monophosphate |

| 2 | Phosphoribosyl pyrophosphate to 5-Phosphoribosylamine | Glutamine Phosphoribosyl pyrophosphate amidotransferase | Phosphoribosyl pyrophosphate, Glutamine, Water | 5-Phosphoribosylamine, Glutamate, Pyrophosphate |

| 3 | 5-Phosphoribosylamine to Glycinamide Ribonucleotide | Glycinamide Ribonucleotide synthetase | 5-Phosphoribosylamine, Glycine, Adenosine triphosphate | Glycinamide Ribonucleotide, Adenosine diphosphate, Phosphate |

| 4 | Glycinamide Ribonucleotide to Formylglycinamide Ribonucleotide | Glycinamide Ribonucleotide transformylase | Glycinamide Ribonucleotide, 10-formyl-tetrahydrofolate | Formylglycinamide Ribonucleotide, Tetrahydrofolate |

| 5 | Formylglycinamide Ribonucleotide to Formylglycinamidine Ribonucleotide | Formylglycinamide Ribonucleotide amidotransferase | Formylglycinamide Ribonucleotide, Glutamine, Adenosine triphosphate | Formylglycinamidine Ribonucleotide, Glutamate, Adenosine diphosphate, Phosphate |

The pathway continues through a series of complex transformations involving multiple cofactors and substrates [7]. Carbon and nitrogen atoms for the purine ring originate from diverse sources including glycine, glutamine, aspartic acid, formyl groups from tetrahydrofolate, and bicarbonate [5]. These components are systematically incorporated into the growing purine structure through eleven enzymatic steps, culminating in inosine monophosphate formation [4].

Following inosine monophosphate synthesis, the pathway bifurcates to produce either adenine or guanine nucleotides [13]. The conversion of inosine monophosphate to guanosine monophosphate occurs through two sequential reactions [19]. First, inosine monophosphate dehydrogenase catalyzes the oxidative conversion of inosine monophosphate to xanthosine monophosphate using nicotinamide adenine dinucleotide as the electron acceptor [19]. This enzyme represents the rate-limiting step for guanosine triphosphate biosynthesis and controls the gateway to guanine nucleotides [19].

Table 2: Inosine Monophosphate to Guanosine Monophosphate Conversion

| Step | Reaction | Enzyme | Substrates | Products |

|---|---|---|---|---|

| 1 | Inosine monophosphate to Xanthosine monophosphate | Inosine monophosphate dehydrogenase | Inosine monophosphate, Nicotinamide adenine dinucleotide, Water | Xanthosine monophosphate, Reduced nicotinamide adenine dinucleotide, Hydrogen ion |

| 2 | Xanthosine monophosphate to Guanosine monophosphate | Guanosine monophosphate synthetase | Xanthosine monophosphate, Glutamine, Adenosine triphosphate | Guanosine monophosphate, Glutamate, Adenosine monophosphate, Pyrophosphate |

The second step involves guanosine monophosphate synthetase, which converts xanthosine monophosphate to guanosine monophosphate using glutamine as the amino donor and requiring adenosine triphosphate for activation [19]. This coupled reaction ensures that guanine nucleotide synthesis is energetically coupled to cellular energy status [13].

Salvage Pathways and Nucleotide Recycling

Nucleotide salvage pathways provide an alternative mechanism for guanine nucleotide synthesis, allowing cells to recover and reuse purine bases and nucleosides formed during ribonucleic acid and deoxyribonucleic acid degradation [9] [13]. These pathways are particularly important in tissues that cannot undergo de novo synthesis or during conditions of limited resources [7].

The primary salvage pathway for guanine involves hypoxanthine-guanine phosphoribosyltransferase, which catalyzes the direct conversion of guanine to guanosine monophosphate using phosphoribosyl pyrophosphate as the ribose-phosphate donor [11] [13]. This enzyme also processes hypoxanthine, converting it to inosine monophosphate, which can subsequently be transformed to guanosine monophosphate through the terminal steps of de novo synthesis [12].

Table 3: Salvage Pathways for Guanine and Related Purines

| Pathway | Enzyme | Reaction | Physiological Importance |

|---|---|---|---|

| Guanine Salvage | Hypoxanthine-guanine phosphoribosyltransferase | Guanine + Phosphoribosyl pyrophosphate → Guanosine monophosphate + Pyrophosphate | Direct conversion of guanine to Guanosine monophosphate |

| Hypoxanthine Salvage | Hypoxanthine-guanine phosphoribosyltransferase | Hypoxanthine + Phosphoribosyl pyrophosphate → Inosine monophosphate + Pyrophosphate | Conversion of hypoxanthine to Inosine monophosphate, which can be converted to Guanosine monophosphate |

| Adenine Salvage | Adenine phosphoribosyltransferase | Adenine + Phosphoribosyl pyrophosphate → Adenosine monophosphate + Pyrophosphate | Conversion of adenine to Adenosine monophosphate |

The salvage pathways utilize phosphoribosyl pyrophosphate as a common substrate, creating competition with de novo synthesis [13]. This competitive relationship provides a regulatory mechanism whereby salvage pathway activity can modulate the flux through de novo synthesis by depleting phosphoribosyl pyrophosphate levels [13].

Guanosine salvage occurs through a two-step process involving purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase [8]. Purine nucleoside phosphorylase cleaves guanosine to guanine and ribose-1-phosphate, while hypoxanthine-guanine phosphoribosyltransferase subsequently converts the free guanine base to guanosine monophosphate [8].

The purine nucleotide cycle represents a specialized salvage mechanism particularly important in muscle tissue [13]. This cycle involves the deamination of adenosine monophosphate to inosine monophosphate, followed by conversion to adenylosuccinate and regeneration of adenosine monophosphate, producing fumarate as a byproduct that feeds into the tricarboxylic acid cycle [13].

Nucleotide recycling efficiency varies significantly among different cell types and physiological conditions [30]. The kinetic properties of salvage enzymes often favor substrates other than deoxyribonucleotides, suggesting these pathways may serve broader metabolic functions beyond deoxyribonucleic acid precursor synthesis [31].

Regulatory Mechanisms in Microbial Systems

Microbial systems have evolved sophisticated regulatory mechanisms to control guanine biosynthesis in response to cellular needs and environmental conditions [1] [15]. These regulatory systems operate at multiple levels including transcriptional control, allosteric enzyme regulation, and post-translational modifications [14].

Table 4: Regulatory Mechanisms in Microbial Systems

| Mechanism | Description | Target Genes/Processes | Microbial Systems |

|---|---|---|---|

| Guanine Riboswitch | Ribonucleic acid element in 5-prime untranslated region that binds guanine to regulate gene expression | xpt-pbuX (salvage), guaB-guaA (de novo) in some bacteria | Bacillus subtilis, Staphylococcus aureus, many bacteria |

| PurR Repressor | Transcriptional repressor that regulates purine biosynthesis genes | Purine biosynthesis genes, some virulence factors | Escherichia coli, Bacillus subtilis, Staphylococcus aureus |

| Inosine monophosphate dehydrogenase Regulation | Allosteric regulation of Inosine monophosphate dehydrogenase activity | Guanine nucleotide synthesis from Inosine monophosphate | Conserved across bacteria |

| Guanosine tetraphosphate-mediated Regulation | Stringent response regulator affecting purine metabolism | Global regulation during nutrient limitation | Escherichia coli and other bacteria |

| Transcriptional Attenuation | Premature termination of transcription based on guanine levels | Purine biosynthesis operons | Various bacteria |

Guanine riboswitches represent a major regulatory mechanism found in many bacterial species [1] [15] [17]. These structured ribonucleic acid elements located in the 5-prime untranslated regions of messenger ribonucleic acid molecules directly bind guanine with high affinity and specificity [17]. Upon guanine binding, conformational changes in the riboswitch cause transcriptional attenuation through formation of intrinsic terminators [1].

In Bacillus subtilis, the guanine riboswitch tightly regulates expression of the xpt-pbuX operon encoding xanthine phosphoribosyltransferase and xanthine permease [1]. The riboswitch provides negative feedback control, where elevated cellular guanine concentrations shut down expression of the salvage pathway genes [1].

Staphylococcus aureus presents a more complex regulatory architecture where the xpt-pbuX-guaB-guaA operon contains both salvage and de novo biosynthetic genes under putative riboswitch control [1] [15]. However, recent research has revealed that guaB and guaA genes are also transcribed independently through alternative promoter elements that escape riboswitch regulation [15]. This finding demonstrates that de novo guanine biosynthesis can occur independent of riboswitch-mediated control [15].

Table 5: Inosine Monophosphate Dehydrogenase Regulatory Mechanisms

| Regulatory Level | Mechanism | Effect on Enzyme Activity | Organisms |

|---|---|---|---|

| Transcriptional | Growth rate-dependent control, Factor for inversion stimulation repression | Controls expression levels | Escherichia coli, various bacteria |

| Allosteric (Guanosine triphosphate/Guanosine diphosphate) | Guanosine triphosphate/Guanosine diphosphate binding to Bateman domain causing inhibition | Inhibits catalytic activity | Eukaryotes (humans, Ashbya gossypii) |

| Enzyme Filamentation | Formation of inactive octamers under high guanine nucleotide conditions | Reduces sensitivity to feedback inhibition | Humans, other eukaryotes |

| Post-translational Modifications | Phosphorylation and other covalent modifications | Modulates enzyme stability and activity | Widespread across species |

| Compartmentalization | Spatial organization affecting activity | Affects substrate availability | Various organisms |

The PurR repressor system provides another layer of transcriptional control in many bacterial species [16] [22]. In Escherichia coli, PurR functions as a master regulator of purine biosynthesis genes, binding to specific deoxyribonucleic acid sequences called PurBoxes in response to hypoxanthine and guanine availability [16]. Interestingly, recent studies in Staphylococcus aureus have revealed that PurR also regulates virulence factors, demonstrating its role extends beyond metabolic control [16].

Inosine monophosphate dehydrogenase regulation represents a critical control point for guanine nucleotide synthesis [14] [19]. This enzyme is subject to multiple regulatory mechanisms including transcriptional control, allosteric modulation by guanosine triphosphate and guanosine diphosphate, enzyme filamentation, and post-translational modifications [14] [19]. In Escherichia coli, the guaB promoter controlling inosine monophosphate dehydrogenase expression exhibits growth rate-dependent control and is repressed by the Factor for inversion stimulation protein [22].

Table 6: Bacterial Gene Organization and Regulation of Guanine Biosynthesis

| Organism | Gene Organization | Primary Regulation | Regulatory Features |

|---|---|---|---|

| Staphylococcus aureus | xpt-pbuX-guaB-guaA operon (with alternative transcripts) | Guanine riboswitch (partial), alternative promoters | Multiple transcriptional units, riboswitch escape |

| Bacillus subtilis | xpt-pbuX operon (separate from guaB-guaA) | Guanine riboswitch, PurR, CodY | Classic riboswitch-mediated attenuation |

| Escherichia coli | guaB-guaA operon | PurR repressor, Factor for inversion stimulation factor | Growth rate-dependent control |

| Streptococcus species | Individual guaA gene regulation | Growth-dependent regulation | Essential for urogenital tract colonization |

The stringent response mediated by guanosine tetraphosphate provides global regulation of purine metabolism during nutrient limitation [18]. This small molecule alarmone affects ribonucleic acid polymerase activity and coordinates metabolic flux with translational capacity [18]. Guanosine tetraphosphate synthesis is triggered by amino acid limitation and serves as a flux-parity regulator linking metabolic and translational processes [18].

Transcriptional organization of guanine biosynthesis genes varies significantly among bacterial species [1] [15] [22]. Some organisms maintain separate operons for salvage and de novo pathways, while others integrate these functions within single operons [1]. This organizational diversity reflects different evolutionary strategies for coordinating purine metabolism with cellular physiology [2].

Physical Description

Solid

Color/Form

SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA

NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

360 °C

UNII

Absorption Distribution and Excretion

Wikipedia

Phosphate

Use Classification

Methods of Manufacturing

General Manufacturing Information

GUANINE IS PERMANENTLY LISTED UNDER THE FEDERAL FOOD, DRUG AND COSMETIC ACT AS A COLOR ADDITIVE FOR USE IN EXTERNALLY APPLIED DRUGS AND COSMETICS, INCLUDING THOSE INTENDED FOR USE IN THE AREA OF THE EYE.

Analytic Laboratory Methods

Stability Shelf Life

STABLE AT ROOM TEMP

Dates

Liu et al. Direct measurement of the ionization state of an essential guanine in the hairpin ribozyme Nature Chemical Biology, doi: 10.1038/nchembio.156, published online 29 March 2009 http://www.nature.com/naturechemicalbiology

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology